N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
Description
The target compound integrates a benzimidazole core linked via an ethyl chain to an acetamide group substituted with a 3-methyl-4-oxo-phthalazine moiety. This hybrid structure combines pharmacophores known for diverse biological activities:
- Benzimidazole: Recognized for antimicrobial, anticancer, and anti-inflammatory properties due to its ability to mimic purine bases and interact with biological targets .
- Phthalazine: A nitrogen-containing heterocycle associated with kinase inhibition and anticancer activity, particularly when substituted with oxo groups .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-20(27)14-7-3-2-6-13(14)17(24-25)12-19(26)21-11-10-18-22-15-8-4-5-9-16(15)23-18/h2-9H,10-12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
AVVQWUGVULYADY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly via Amide Coupling
The primary synthetic route involves coupling 2-(1H-1,3-benzimidazol-2-yl)ethylamine with 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetic acid. This method employs Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere. The reaction proceeds via activation of the carboxylic acid group to form an O-acylisourea intermediate, which subsequently reacts with the primary amine to yield the target acetamide.
Key Conditions :
Phthalazine Ring Synthesis
The phthalazine moiety is synthesized through cyclocondensation of 4-methylphthalic anhydride with hydrazine hydrate. This step generates 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, which is subsequently reduced to the corresponding alcohol and oxidized to the acetic acid derivative using Jones reagent (CrO3/H2SO4).
Critical Parameters :
Benzimidazole Ethylamine Preparation
2-(1H-Benzimidazol-2-yl)ethylamine is synthesized via a two-step process:
-
Condensation : o-Phenylenediamine reacts with 3-bromopropionitrile in the presence of sodium hydride to form 2-cyanomethylbenzimidazole.
-
Reduction : The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Yield Optimization :
Alternative Methodologies and Innovations
Triazine-Mediated Cyclization
A patent-pending approach utilizes 2-chloro-4,6-disubstituted-1,3,5-triazines (e.g., 2,4,6-trichloro-1,3,5-triazine) as coupling reagents in the presence of tertiary amines like triethylamine. This method facilitates simultaneous cyclization and amide bond formation, bypassing the need for pre-formed carboxylic acid derivatives.
Advantages :
-
Single-pot synthesis reduces purification steps.
-
Yields increase to 80–85% due to minimized intermediate isolation.
Mechanistic Insight :
The triazine activates the carboxylic acid via formation of a reactive acyl chloride intermediate, which couples with the amine under basic conditions.
Solid-Phase Synthesis
Recent advancements employ resin-bound intermediates to streamline purification. The phthalazine acetic acid is anchored to Wang resin via its hydroxyl group, enabling sequential coupling with benzimidazole ethylamine and cleavage with trifluoroacetic acid (TFA).
Benefits :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
-
DCC Byproducts : Dicyclohexylurea precipitates in non-polar solvents, simplifying removal.
-
Triazine Methods : Excess triazine is quenched with aqueous NaHCO3, minimizing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| DCC-Mediated Coupling | 60–75% | 90–95% | Moderate |
| Triazine Cyclization | 80–85% | 85–90% | Low |
| Solid-Phase Synthesis | 70–75% | >95% | High |
Key Findings :
-
Triazine methods offer higher yields but slightly lower purity due to residual reagents.
-
Solid-phase synthesis excels in purity but requires specialized equipment.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The phthalazine moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole nitrogen or the phthalazine carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrophthalazine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function, while the phthalazine moiety can inhibit enzymes involved in metabolic pathways . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Benzimidazole-Containing Analogues
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structure : Features a benzimidazole-thioacetamido group attached to a nitro-substituted benzamide.
- Key Differences : Replaces the phthalazine moiety with a nitrobenzamide group, altering electronic properties and target selectivity.
- Activity : Demonstrates antimicrobial and anticancer activity, highlighting the benzimidazole core's versatility .
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives (3a-3b)
- Structure : Benzimidazole linked to a benzohydrazide via a methyl-substituted benzene ring.
- Synthesis : Three-step process involving condensation with benzaldehydes, contrasting with the target compound’s likely multi-component coupling .
N-({3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}acetyl) Benzamide (BI)
- Structure : Combines benzimidazole with a phenylacetamide group via a ketone bridge.
- Key Differences : Introduces a ketone spacer and lacks the phthalazine unit, which may reduce steric hindrance compared to the target compound.
- Activity : Anti-inflammatory properties suggest benzimidazole’s role in modulating inflammatory pathways .
Phthalazine-Containing Analogues
N-(2,4-Dichlorophenyl)-2-((5-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12)
- Structure : Shares the 3-methyl-4-oxo-phthalazine moiety but incorporates a triazole-thioacetamide group.
- Key Differences : The triazole-thioether linker may enhance metal-binding capacity compared to the target’s simpler acetamide chain.
Hybrid Benzimidazole-Phthalazine Analogues
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetamide
Comparative Data Table
Structural and Crystallographic Insights
- Hydrogen Bonding : Acetamide derivatives often form N–H⋯N or N–H⋯O bonds, as seen in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which adopts R₂²(8) graph-set motifs . The target compound’s phthalazine carbonyl and benzimidazole NH groups may participate in similar interactions, influencing crystallinity and stability.
- Conformational Flexibility : The ethyl spacer in the target compound may allow better spatial alignment with biological targets compared to rigid linkers in analogues like BI .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 320.38 g/mol. Its structure features a benzimidazole moiety linked to a phthalazine derivative, which is known for various biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on:
- Anticancer Activity : Several studies have indicated that compounds containing benzimidazole and phthalazine derivatives exhibit significant anticancer properties. For instance, they may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation and survival, such as certain kinases.
- Modulation of Gene Expression : The compound might influence the expression of genes related to apoptosis and cell cycle regulation.
- Interaction with Cellular Signaling Pathways : It is likely to affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer progression.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
| HeLa (Cervical) | 7.5 |
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Answer: Synthesis optimization requires precise control of reaction conditions:
- Temperature : Heating under reflux at 100°C ensures efficient reaction progress .
- Solvent : Methanol is commonly used for recrystallization to achieve high purity .
- Reaction Time : 4-hour reflux durations are typical to maximize yields while minimizing side products .
- Purification : Ice-cold water quenching followed by filtration and methanol recrystallization removes impurities .
Q. How is structural characterization performed to confirm the compound’s identity?
Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments, confirming benzimidazole and phthalazinyl moieties .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane (Rf values reported in ) .
Q. What methodologies assess the compound’s anti-inflammatory activity in preclinical studies?
Answer:
- In Vitro Assays : Measure inhibition of pro-inflammatory enzymes (e.g., COX-2) or cytokine release in cell lines .
- In Vivo Models : Use rodent inflammation models (e.g., carrageenan-induced paw edema) to evaluate dose-dependent efficacy .
- Control Experiments : Compare with standard anti-inflammatory agents (e.g., indomethacin) to benchmark activity .
Advanced Research Questions
Q. How can computational modeling predict biological targets and interaction mechanisms?
Answer:
- Quantum Chemical Calculations : Simulate molecular orbitals and electrostatic potentials to identify reactive sites .
- Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
- Dynamic Simulations : Perform molecular dynamics to study protein-ligand stability under physiological conditions .
- Validation : Cross-reference computational predictions with experimental binding assays (e.g., SPR or ITC) .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
Answer:
- Pharmacokinetic Studies : Measure bioavailability, metabolism, and tissue distribution to explain reduced in vivo efficacy .
- Metabolite Profiling : Identify active or inhibitory metabolites via LC-MS/MS .
- Dose Optimization : Adjust dosing regimens to account for rapid clearance or poor absorption .
- Species-Specific Factors : Test activity in multiple animal models to account for interspecies variability .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
Answer:
- Derivative Synthesis : Modify substituents (e.g., nitro, methoxy groups) on benzimidazole or phthalazinyl rings .
- Biological Screening : Test derivatives against disease-specific targets (e.g., cancer cell lines, microbial strains) .
- 3D-QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity using CoMFA or CoMSIA .
- Crystallography : Resolve X-ray structures to link conformational changes with activity .
Q. What experimental approaches address conflicting data in biological target identification?
Answer:
- Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., siRNA knockdown) methods to confirm targets .
- Chemical Proteomics : Use affinity chromatography and MS to identify binding proteins in complex biological matrices .
- Gene Expression Profiling : Analyze transcriptomic changes post-treatment to infer pathways .
Methodological Notes
- Data Contradiction Analysis : Use ICReDD’s feedback loop (computational prediction → experimental validation → data refinement) to resolve inconsistencies .
- Reaction Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (solvent, catalyst ratio) .
- Safety Protocols : Handle intermediates and final compounds with PPE (gloves, goggles) due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
